1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly referred to by its chemical formula C31H32N2O7, is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. It is classified under pyrimidine derivatives, which are known for their significance in various biological processes and pharmaceutical formulations.
This compound can be sourced from various chemical suppliers and databases, including PubChem and ChemSpider, which provide detailed information on its structure, properties, and potential applications. The compound is also referenced in several patents related to its synthesis and use in oligonucleotide chemistry .
The compound is classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. It contains multiple functional groups, including hydroxyl and methoxy groups, which contribute to its chemical reactivity and biological activity.
The synthesis of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. The process may include:
Technical details regarding specific reaction conditions (e.g., temperature, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione consists of a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms.
The compound has a molecular weight of approximately 520.60 g/mol. Its structural formula indicates significant steric hindrance due to the bulky bis(4-methoxyphenyl) group .
The compound can participate in various chemical reactions typical for pyrimidine derivatives:
Technical details about specific reaction pathways would require experimental data from synthetic studies or literature reviews focusing on similar compounds .
The mechanism of action for this compound primarily relates to its role in biological systems as a potential modulator of enzymatic activity or as an inhibitor in biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.
Relevant analyses such as spectroscopy (NMR, IR) would provide insights into the functional groups present and confirm structural integrity .
This compound functions as a protected analog of the canonical nucleoside deoxythymidine, where the 5′-hydroxyl group is specifically masked with a 4,4′-dimethoxytrityl (DMT) protecting group. This modification addresses a core vulnerability in phosphoramidite-based oligonucleotide synthesis: the nucleophilic 5′-hydroxyl must remain inert during the sequential coupling and deprotection cycles until precise chain elongation requires its activation [4]. The DMT group achieves this protection through steric bulk and reversible acid sensitivity. Its substantial triarylmethyl structure creates a physical barrier around the 5′-oxygen, sterically hindering unintended side reactions while permitting controlled deprotection under mildly acidic conditions (e.g., using dichloroacetic or trichloroacetic acid in dichloromethane) [1] [6]. This selective deprotection regenerates the reactive hydroxyl exclusively at the designated synthesis step, enabling subsequent nucleotide coupling.
The molecular design incorporates specific electronic and functional optimizations:
Table 1: Protective Group Characteristics in Nucleoside Analogs
Protecting Group | Deprotection Reagent | Deprotection Time | Steric Bulk |
---|---|---|---|
Dimethoxytrityl (DMT) | 3% Dichloroacetic Acid | < 60 seconds | High |
Monomethoxytrityl (MMT) | 0.5% Dichloroacetic Acid | 90–120 seconds | Moderate |
Trityl (Trt) | 10% Acetic Acid | 5–10 minutes | Very High |
The systematic IUPAC designation—1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione—provides a complete stereochemical and functional description [3] [6]. Breaking this down:
The compound’s relationship to canonical deoxythymidine (C10H14N2O5, MW = 242.23 g/mol) is structurally explicit: it is the 5′-O-DMT ether derivative (C31H32N2O7, MW = 544.60 g/mol) [3]. Key structural differences include:
Table 2: Structural Comparison with Canonical Thymidine
Characteristic | Deoxythymidine | 5′-O-DMTr-deoxythymidine |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₅ | C₃₁H₃₂N₂O₇ |
Molecular Weight (g/mol) | 242.23 | 544.60 |
5′-Functional Group | -CH₂OH | -CH₂O-C(Ar)(Ar')Ar'' (DMT) |
UV λmax (nm) | 267 (thymine) | 267 (thymine), 498 (DMT cation) |
Primary Role | DNA monomer | DNA synthesis building block |
This protected nucleoside functions as an indispensable precursor in the phosphoramidite method, the dominant approach for industrial and laboratory-scale oligonucleotide manufacturing. Its integration occurs at two critical phases:
During automated synthesis cycles, the DMT-protected nucleoside phosphoramidite executes the following sequence per elongation step:
The DMT group’s acid lability and chromogenic properties provide critical process control:
Table 3: Key Synthesis Metrics Enabled by DMT Protection
Synthesis Parameter | Role of DMT Group | Typical Performance |
---|---|---|
Coupling Efficiency | Spectrophotometric detritylation monitoring | 99.3–99.8% per step |
Deprotection Specificity | Orthogonal to exocyclic amine and phosphate groups | < 0.2% premature deprotection |
Trityl-On Purification | Retains DMT for hydrophobic chromatography | >90% purity post-purification |
Cycle Time Optimization | Rapid acidolysis (≤ 60 seconds) | < 7 minutes per synthesis cycle |
Despite its established utility, research imperatives persist to enhance the performance and applicability of DMT-protected deoxythymidine derivatives in next-generation nucleic acid technologies:
Coupling Efficiency Maximization: Achieving >99.9% stepwise efficiency remains critical for synthesizing ultra-long oligonucleotides (>200 nt) for gene assembly and therapeutic applications. Research focuses on optimizing phosphoramidite activation systems (e.g., novel ionic activators) and ultra-pure DMT-nucleoside precursors to minimize chain termination events [5] [7]. Impurities in phosphoramidites or solvents contribute to capping failures and truncations, necessitating stringent quality control beyond current industry standards.
Side Reaction Minimization: The acid-labile DMT group can generate trace carbocations under suboptimal deprotection conditions. These reactive species may alkylate nucleobases (particularly purines), introducing mutagenic lesions. Investigations target improved acid scavengers (e.g., substituted anilines) and buffer systems that sequester carbocations without compromising detritylation kinetics or causing sugar ring depurination [1] [5]. Additionally, suppressing phosphoramidite oxidation prior to coupling remains crucial for maintaining high phosphorothioate linkage fidelity in therapeutic oligonucleotides.
Solvent System Innovation: Traditional synthesis employs large volumes of acetonitrile as the primary solvent for phosphoramidite dissolution and coupling. Environmental and cost concerns drive research into sustainable alternatives (e.g., bio-based γ-valerolactone or dimethyl carbonate) that maintain reagent stability, solubility, and high coupling yields while reducing hazardous waste streams [4] [5]. Compatibility with automated synthesizer fluidics remains a key engineering constraint.
Automation Compatibility Enhancement: Next-generation synthesizers demand reagents with extended shelf life under ambient conditions and reduced viscosity for microfluidic chip-based DNA printers. Studies focus on DMT-nucleoside derivatives with improved oxidative stability and formulations allowing ultra-low volume dispensing (nL-μL scale) without precipitation or viscosity-related flow resistance [4] [7]. This includes evaluating novel protecting groups with similar acid lability but enhanced solution stability compared to DMT.
Orthogonal Protection Schemes: Complex oligonucleotide constructs (e.g., cyclic dinucleotides, branched structures) require multiple orthogonal protecting groups. Research explores DMT analogs with differentiated acid sensitivity (e.g., 9-phenylxanthen-9-yl, Pixyl) or photolabile variants enabling spatial-temporal control over 5′-deprotection independent of acid exposure. Integrating these with the canonical DMT group could enable multi-directional chain elongation on a single solid support [5] [7].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5